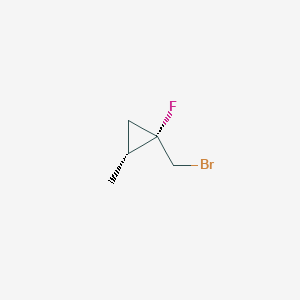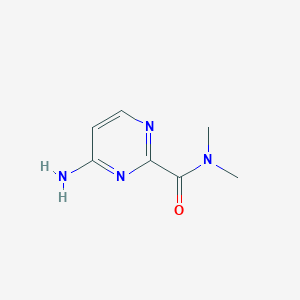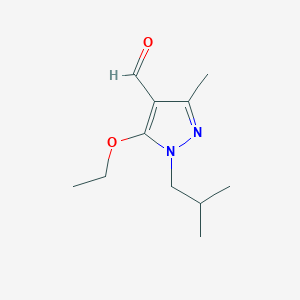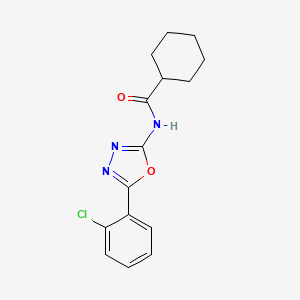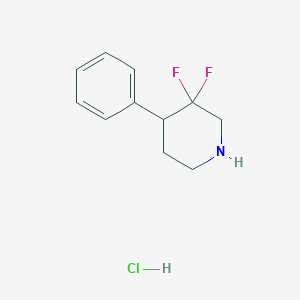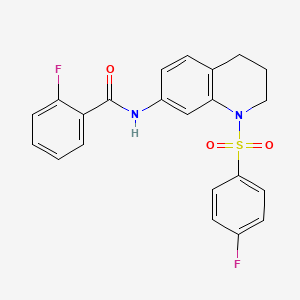
2-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly described in the provided papers, similar compounds with related structures have been synthesized and studied for their properties and potential applications. For instance, a related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, has been synthesized and its crystal structure determined, suggesting that the compound of interest may also exhibit unique structural characteristics and biological activities .
Synthesis Analysis
The synthesis of related compounds involves multiple steps that typically include the formation of sulfonyl groups and the coupling of aromatic systems. The synthesis process is likely to involve careful control of reaction conditions to ensure the formation of the desired product. For example, the synthesis of the related compound mentioned in paper would have required the formation of a phenylsulfonamido group and the subsequent coupling with a benzamide moiety. The precise synthesis route for the compound of interest would likely be similar, with adjustments made for the specific substituents and functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of multiple aromatic rings, sulfonyl groups, and amide linkages. The related compound described in paper has a monoclinic crystal structure with specific geometric parameters. It is reasonable to infer that the compound of interest would also exhibit a complex molecular structure, potentially with a similar crystal system, given the presence of aromatic and sulfonyl components. The molecular structure is crucial for the compound's interaction with biological targets and can influence its pharmacological profile.
Chemical Reactions Analysis
Compounds with sulfonyl and amide groups can participate in various chemical reactions, including nucleophilic substitution and hydrolysis. The presence of fluorine atoms can also affect the reactivity of the compound, as fluorine is an electron-withdrawing group that can influence the electron density distribution within the molecule. The related compounds described in the papers may undergo reactions typical for their functional groups, which could be used to further modify the compound or to study its reactivity under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The related compound in paper has a specific density and crystallographic parameters, which can be indicative of the compound's stability and solubility. The presence of fluorine atoms can affect the compound's lipophilicity, which is an important factor in its biological activity and distribution within an organism. The compound's reactivity, melting point, and other physical properties would be determined by its precise molecular structure and the nature of its functional groups.
科学的研究の応用
Synthesis and Biological Screening
A study led by Patel et al. (2009) elaborated on the synthesis of fluoro-substituted benzothiazoles, which share a structural resemblance with the given compound, for biological and pharmacological screening. These compounds were evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the broad spectrum of biological applications associated with fluoro-substituted molecules (Patel, G. Sreenivasa, E. Jayachandran, & K. J. Kumar, 2009).
Anticancer Activities
Ghorab et al. (2015) synthesized sulfonamide derivatives for screening against breast and colon cancer cell lines, emphasizing the potential cytotoxic activities of fluoro-substituted compounds. This research underscores the importance of structural analogs of the specified compound in anticancer studies (Ghorab, M. Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).
Imaging Applications
Tu et al. (2007) developed fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors, demonstrating the compound's relevance in diagnostic imaging and tumor status assessment (Tu, Jinbin Xu, L. Jones, Shihong Li, Craig Dumstorff, S. Vangveravong, Delphine L. Chen, K. Wheeler, M. Welch, & R. Mach, 2007).
High Temperature Proton Exchange Membranes
Research by Seo et al. (2013) on phosphoric acid-doped sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers for high-temperature proton exchange membrane applications presents an innovative use of structurally related compounds in the field of energy and materials science (Seo, Youngdon Lim, M. A. Hossain, Soonho Lee, Hyun Chul Lee, H. Jang, M. Islam, & Whangi Kim, 2013).
Fluorescent Probes for Biological Applications
The development of fluorescent probes for detecting specific biological molecules or ions illustrates another research application. For instance, Aoki et al. (2008) designed a caged Zn2+ probe based on a benzenesulfonyl quinoline derivative for fluorescence imaging, showcasing the compound's utility in biological and biochemical studies (Aoki, Kazusa Sakurama, Ryosuke Ohshima, N. Matsuo, Y. Yamada, R. Takasawa, S. Tanuma, K. Takeda, & E. Kimura, 2008).
特性
IUPAC Name |
2-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-16-8-11-18(12-9-16)30(28,29)26-13-3-4-15-7-10-17(14-21(15)26)25-22(27)19-5-1-2-6-20(19)24/h1-2,5-12,14H,3-4,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDOHFDFSRGFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2,5-Difluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2517607.png)

![N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517610.png)
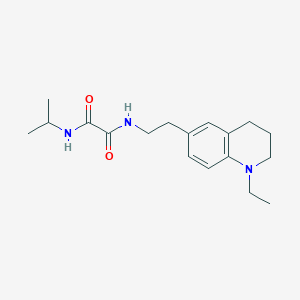
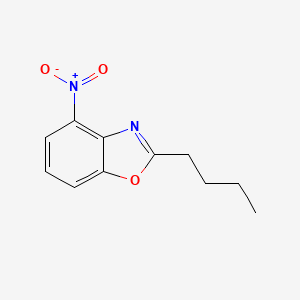

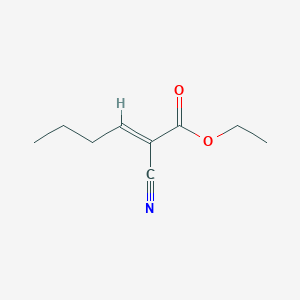
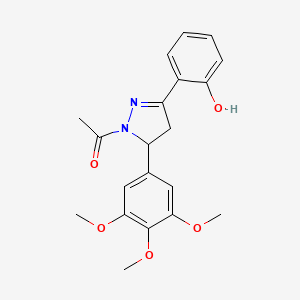
![N-Spiro[chromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2517620.png)
